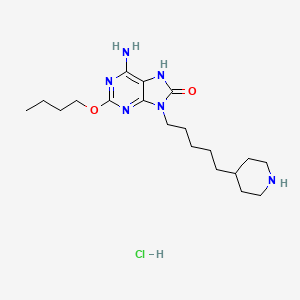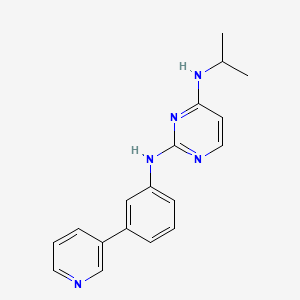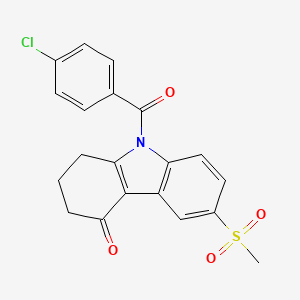![molecular formula C27H25F3N6O3S2 B10780354 N-[(4-methylbenzoyl)amino]-N'-[4-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]sulfonylpyrrolidine-1-carboximidamide](/img/structure/B10780354.png)
N-[(4-methylbenzoyl)amino]-N'-[4-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]sulfonylpyrrolidine-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BTB07018 is a synthetic organic compound known for its role as a non-competitive inhibitor of aminopeptidase N. This enzyme is involved in the cleavage of neutral and basic amino acids from the N-terminus of substrates. BTB07018 was discovered through virtual screening and has shown potential in various scientific research applications, particularly in the field of cancer treatment .
Preparation Methods
The preparation of BTB07018 involves synthetic routes that were identified through virtual screening. The specific synthetic routes and reaction conditions for BTB07018 are not widely documented in the literature. it is known that the compound was discovered alongside other inhibitors such as JFD00064 . Industrial production methods for BTB07018 are also not extensively detailed, but it is typically synthesized in research laboratories for experimental purposes.
Chemical Reactions Analysis
BTB07018 primarily functions as a non-competitive inhibitor of aminopeptidase N. The types of reactions it undergoes include:
Inhibition Reactions: BTB07018 inhibits the activity of aminopeptidase N by binding to the enzyme in a non-competitive manner. This means it does not compete with the substrate for the active site but binds to a different site on the enzyme.
Binding Reactions: The compound binds to aminopeptidase N, leading to a decrease in the enzyme’s activity.
Common reagents and conditions used in these reactions include specific substrates for aminopeptidase N and various assay conditions to measure enzyme activity. The major product formed from these reactions is the inhibited form of aminopeptidase N .
Scientific Research Applications
BTB07018 has several scientific research applications, including:
Cancer Research: BTB07018 has been shown to inhibit the activity of aminopeptidase N in human and murine tumor cells, reducing their viability.
Biochemistry: The compound is used to study the role of aminopeptidase N in various biological processes, including protein degradation and cell signaling.
Pharmacology: BTB07018 is used to investigate the pharmacological effects of aminopeptidase N inhibition and to develop new therapeutic agents targeting this enzyme
Mechanism of Action
BTB07018 exerts its effects by binding to aminopeptidase N in a non-competitive manner. This means that it does not compete with the substrate for the active site but binds to a different site on the enzyme. This binding leads to a conformational change in the enzyme, reducing its activity. The molecular targets of BTB07018 include aminopeptidase N in both human and pig models .
Comparison with Similar Compounds
BTB07018 is similar to other non-competitive inhibitors of aminopeptidase N, such as JFD00064. it is unique in its specific binding properties and inhibitory effects. Similar compounds include:
properties
Molecular Formula |
C27H25F3N6O3S2 |
|---|---|
Molecular Weight |
602.7 g/mol |
IUPAC Name |
N-[(4-methylbenzoyl)amino]-N'-[4-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]sulfonylpyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C27H25F3N6O3S2/c1-18-6-8-19(9-7-18)25(37)31-32-26(35-14-2-3-15-35)34-41(38,39)21-12-10-20(11-13-21)36-22(23-5-4-16-40-23)17-24(33-36)27(28,29)30/h4-13,16-17H,2-3,14-15H2,1H3,(H,31,37)(H,32,34) |
InChI Key |
FPHDAMLVFFWTQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=NS(=O)(=O)C2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C4=CC=CS4)N5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-chloro-1H-indol-3-yl)-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylmethanone](/img/structure/B10780284.png)
![3-Methyl-2-[4-(trifluoromethyl)phenyl]-N-[(R)-2-(2-pyridylmethylamino)-5-indanyl]benzamide](/img/structure/B10780292.png)
![N-(3-Isoquinolin-4-yl-phenyl)-2-[(pyridin-4-ylmethyl)-amino]-benzamide](/img/structure/B10780294.png)
![(1S,5R)-N-[2-(3-methylisoquinolin-1-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B10780303.png)
![(2S)-N-[(1S)-1-cyano-2-[4-(4-cyano-3-methylsulfanylphenyl)phenyl]ethyl]piperidine-2-carboxamide](/img/structure/B10780309.png)
![4-[1-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-vinyl]-benzoic acid](/img/structure/B10780313.png)
![2-(1-(4-Chloro-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-carboxylic acid](/img/structure/B10780316.png)


![2-[[[1-amino-3-(4-nitrophenyl)propyl]-hydroxyphosphoryl]methyl]-3-phenylpropanoic acid](/img/structure/B10780340.png)
![[1-Amino-2-[2-(4-methoxyphenyl)ethylamino]ethyl]phosphonic acid](/img/structure/B10780348.png)

![3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]-5-(trifluoromethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B10780362.png)
